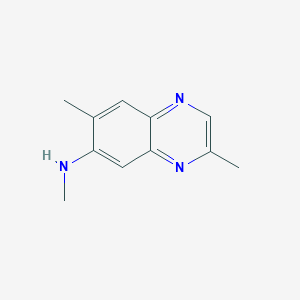

N,3,7-Trimethylquinoxalin-6-amine

Description

N,3,7-Trimethylquinoxalin-6-amine is a quinoxaline derivative characterized by methyl substituents at the N (amine), 3-, and 7-positions of the heterocyclic ring. Quinoxalines are nitrogen-containing bicyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

CAS No. |

97389-14-5 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N,3,7-trimethylquinoxalin-6-amine |

InChI |

InChI=1S/C11H13N3/c1-7-4-10-11(5-9(7)12-3)14-8(2)6-13-10/h4-6,12H,1-3H3 |

InChI Key |

AZOQYQJZXFUXDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1NC)C |

Origin of Product |

United States |

Scientific Research Applications

N,3,7-Trimethylquinoxalin-6-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.

Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism by which N,3,7-Trimethylquinoxalin-6-amine exerts its effects involves:

Molecular Targets: The compound can interact with DNA and proteins, disrupting their normal function.

Pathways Involved: It may interfere with cellular respiration and DNA replication, leading to cell death in microorganisms and cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of substituents significantly influence quinoxaline properties. Key comparisons include:

- Methyl vs. Chloro Substituents: Methyl groups (e.g., in this compound) enhance lipophilicity and metabolic stability compared to chloro-substituted analogs like 3-Chloroquinoxalin-6-amine. Chlorine atoms, however, may improve electrophilicity for further functionalization .

- Positional Isomerism: N,3,8-Trimethylquinoxalin-6-amine shares the same molecular formula as the target compound but differs in methyl placement (8- vs. 7-position). This subtle change could alter electronic distribution and intermolecular interactions, affecting solubility or binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.